3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18192784
InChI: InChI=1S/C5H6BrIN2/c1-3-4(6)8-9(2)5(3)7/h1-2H3
SMILES:
Molecular Formula: C5H6BrIN2
Molecular Weight: 300.92 g/mol

3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC18192784

Molecular Formula: C5H6BrIN2

Molecular Weight: 300.92 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole -

Specification

Molecular Formula C5H6BrIN2
Molecular Weight 300.92 g/mol
IUPAC Name 3-bromo-5-iodo-1,4-dimethylpyrazole
Standard InChI InChI=1S/C5H6BrIN2/c1-3-4(6)8-9(2)5(3)7/h1-2H3
Standard InChI Key QZCHXBIMNJNDHU-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(N=C1Br)C)I

Introduction

Synthesis and Optimization Strategies

The synthesis of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole typically involves sequential halogenation of a pre-functionalized pyrazole core. A widely reported method begins with 1,4-dimethylpyrazole, which undergoes bromination followed by iodination under controlled conditions. The bromination step employs bromine in an inert solvent such as dichloromethane or carbon tetrachloride, yielding 3-bromo-1,4-dimethyl-1H-pyrazole as an intermediate . Subsequent iodination is achieved using iodine (I₂) in the presence of an oxidizing agent like HIO₃, analogous to the synthesis of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole .

Reaction conditions critically influence yields. For instance, iodination in acetic acid at reflux temperatures (110–120°C) for 4–6 hours has been shown to maximize product formation while minimizing side reactions . A similar approach using DMF as a solvent with potassium hydroxide as a base achieved a 97% yield for a structurally related iodopyrazole . Table 1 summarizes optimized parameters for the target compound’s synthesis.

Table 1: Synthesis Conditions for 3-Bromo-5-Iodo-1,4-Dimethyl-1H-Pyrazole

ParameterOptimal Value
Bromination solventDichloromethane
Iodination solventAcetic acid or DMF
Temperature110–120°C (reflux)
Reaction time4–6 hours
Oxidizing agentHIO₃ or KOH
Yield75–97% (based on analogs)

Structural and Spectroscopic Characterization

The compound’s structure is confirmed through a combination of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups and halogenated positions. For example, the ¹H NMR spectrum of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole shows singlets at δ 2.22 ppm (3-Me) and δ 3.84 ppm (1-Me) , which correlate with the expected chemical environment of the methyl groups in the target compound. The ¹³C NMR spectrum would similarly display resonances for the iodine- and bromine-bearing carbons, typically deshielded due to the electronegativity of the halogens.

Infrared (IR) spectroscopy identifies functional groups, with absorptions near 600–700 cm⁻¹ corresponding to C–Br and C–I stretches. Mass spectrometry (MS) data for the molecular ion peak at m/z 300.92 further confirm the molecular formula.

Reactivity and Functionalization Pathways

Reaction TypeConditionsProduct Application
Nucleophilic substitutionNaN₃, DMF, 80°CClick chemistry precursors
Sonogashira couplingPd(PPh₃)₄, CuI, amine baseFluorescent probes
Suzuki-Miyaura couplingPd(dba)₂, K₂CO₃, dioxanePharmaceutical intermediates

Applications in Medicinal and Materials Chemistry

The compound’s dual halogenation pattern makes it a valuable building block in drug discovery. For example, its derivatives have been explored as kinase inhibitors due to the pyrazole ring’s ability to mimic adenine in ATP-binding pockets. In materials science, iodine-substituted pyrazoles serve as precursors for conductive polymers and metal-organic frameworks (MOFs), where the heavy atom enhances electronic conductivity .

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